2-[(4E)-4-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-{4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyrimidinone ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aldehydes. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-{4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in pharmaceutical production.
Uniqueness
2-{4-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This distinguishes it from simpler compounds like dichloroaniline and benzylamine, which have more straightforward structures and limited functional diversity.
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H18N4O4/c1-4-26-15-9-12(5-6-14(15)23)8-13-11(3)21-22(17(13)25)18-19-10(2)7-16(24)20-18/h5-9,23H,4H2,1-3H3,(H,19,20,24)/b13-8+ |
InChI Key |
UGTAXJBYLNROGA-MDWZMJQESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=NC(=CC(=O)N3)C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=NC(=CC(=O)N3)C)C)O |
Origin of Product |
United States |
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